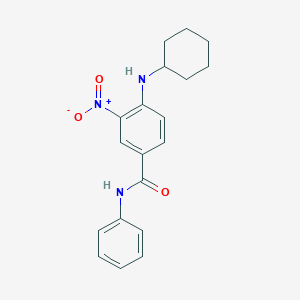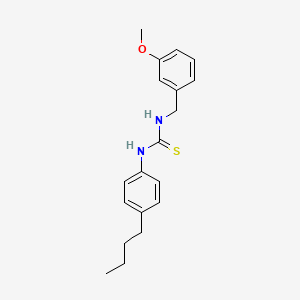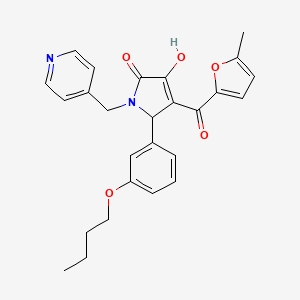![molecular formula C23H28N4O2S B4078689 5-[4-(diethylamino)phenyl]-2-mercapto-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B4078689.png)
5-[4-(diethylamino)phenyl]-2-mercapto-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, including the Biginelli reaction, which is a one-pot synthesis method that typically produces heterocyclic compounds. For instance, Ismaili et al. (2008) demonstrated the preparation of hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones using a two-step process originating from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates through the Biginelli reaction (Ismaili et al., 2008). Another example includes Harutyunyan et al. (2019), who reported one-pot condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones leading to the formation of substituted 5-aryl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-diones (Harutyunyan et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through crystallography and spectroscopy. For example, Stepina et al. (2015) synthesized a related compound and analyzed its crystal structure, finding that the molecular packing is controlled by van der Waals forces and weak C—H⋯O interactions, which associate the molecules in dimers (Stepina et al., 2015). Such structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
The chemical reactions and properties of pyrimido[4,5-b]quinoline derivatives are diverse. Yoneda et al. (1978) demonstrated that 1,5-dihydropyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can reduce inactivated carbonyl compounds to yield the corresponding alcohols, showcasing its reductive capabilities (Yoneda et al., 1978).
properties
IUPAC Name |
5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-sulfanylidene-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-5-27(6-2)14-9-7-13(8-10-14)17-18-15(11-23(3,4)12-16(18)28)24-20-19(17)21(29)26-22(30)25-20/h7-10,17H,5-6,11-12H2,1-4H3,(H3,24,25,26,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTBNFAIUKLEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=S)N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(diethylamino)phenyl]-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperazinyl)propyl]phenol](/img/structure/B4078609.png)
![1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydro-4(1H)-quinolinone](/img/structure/B4078616.png)


![8-(2,5-dimethoxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4078647.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)propanamide](/img/structure/B4078652.png)


![4-methoxy-N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide hydrochloride](/img/structure/B4078692.png)
![2-({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4078696.png)
![methyl 4-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4078701.png)
![5-(2-furyl)-N-[2-(1H-indol-3-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078702.png)
![6-amino-4-(2-ethoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4078713.png)
